molecular formula C13H18BrNO3 B8597624 Tert-butyl 3-(6-bromo-2-methoxypyridin-3-yl)propanoate

Tert-butyl 3-(6-bromo-2-methoxypyridin-3-yl)propanoate

Cat. No.: B8597624
M. Wt: 316.19 g/mol
InChI Key: VKGNJDHOEQXRHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(6-bromo-2-methoxypyridin-3-yl)propanoate is a useful research compound. Its molecular formula is C13H18BrNO3 and its molecular weight is 316.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H18BrNO3

Molecular Weight

316.19 g/mol

IUPAC Name

tert-butyl 3-(6-bromo-2-methoxypyridin-3-yl)propanoate

InChI

InChI=1S/C13H18BrNO3/c1-13(2,3)18-11(16)8-6-9-5-7-10(14)15-12(9)17-4/h5,7H,6,8H2,1-4H3

InChI Key

VKGNJDHOEQXRHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC1=C(N=C(C=C1)Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

10% platinum-activated carbon was added to a solution of tert-butyl 3-(6-bromo-2-methoxypyridin-3-yl)acrylate (727 mg) in ethyl acetate (7.3 mL), and the mixture was stirred for four hours in a hydrogen atmosphere. The reaction solution was filtered through celite and the filtrate was concentrated. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=8:1) to give the title compound as a colorless oil (657 mg, 90%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 3-(6-bromo-2-methoxypyridin-3-yl)acrylate
Quantity
727 mg
Type
reactant
Reaction Step Two
Quantity
7.3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
90%

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